Pildralazine
Overview
Description
Pildralazine, also known as propyldazine or propildazine, is an antihypertensive and vasodilator compound. It is a hydralazine-like antihypertensive vasodilator containing a free hydrazine group. The compound is known for its potency, which is significantly greater than that of hydralazine .
Preparation Methods
Pildralazine is synthesized through a multi-step process. The reaction begins with 3,6-dichloropyridazine and 1-(methylamino)-2-propanol. The intermediate product formed from this reaction is then treated with hydrazine to complete the synthesis of this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Pildralazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced, although specific conditions and reagents for this reaction are less commonly documented.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pildralazine has been extensively studied for its antihypertensive properties. It has been shown to be effective in reducing blood pressure in various animal models. Additionally, this compound has been investigated for its potential carcinogenicity, with studies indicating no significant carcinogenic effects in long-term bioassays . The compound’s vasodilatory effects make it a valuable tool in cardiovascular research.
Mechanism of Action
Pildralazine exerts its effects primarily through vasodilation. It acts on the smooth muscle cells of blood vessels, leading to their relaxation and subsequent dilation. This action reduces the resistance in the blood vessels, thereby lowering blood pressure. The exact molecular targets and pathways involved include inhibition of calcium release from the sarcoplasmic reticulum and inhibition of myosin phosphorylation in arterial smooth muscle cells .
Comparison with Similar Compounds
Pildralazine is similar to other antihypertensive agents like hydralazine, endralazine, and cadralazine. it is unique in its higher potency compared to hydralazine. While hydralazine and this compound both act as vasodilators, this compound’s free hydrazine group contributes to its increased effectiveness . Other similar compounds include hydracarbazine, which is also used as an antihypertensive agent .
References
Properties
IUPAC Name |
1-[(6-hydrazinylpyridazin-3-yl)-methylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-6(14)5-13(2)8-4-3-7(10-9)11-12-8/h3-4,6,14H,5,9H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIAWOXNPBANEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C1=NN=C(C=C1)NN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
56393-22-7 (di-hydrochloride) | |
Record name | Pildralazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID7043746 | |
Record name | Pildralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64000-73-3 | |
Record name | Pildralazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64000-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pildralazine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064000733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pildralazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PILDRALAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2BGC781U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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